molecular formula C10H20ClFN2O2 B8096173 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8096173
M. Wt: 254.73 g/mol
InChI Key: YINSNINVCAMVTB-UHFFFAOYSA-N
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Description

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a fluorinated piperazine derivative featuring a tert-butyl ester protecting group and a fluoromethyl substituent. Piperazine derivatives with tert-butyl esters are commonly used as intermediates in drug discovery, particularly for kinase inhibitors and protease-targeted therapies. The tert-butyl ester group enhances solubility and stability during synthesis, while the fluoromethyl moiety may influence metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name

tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINSNINVCAMVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperazine

Piperazine’s primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to prevent side reactions.

Typical Procedure :

  • Reagents : Piperazine (1 eq), Boc₂O (1.1 eq), triethylamine (1.2 eq).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C to room temperature (RT), 12–24 hours.

  • Yield : 85–90% after silica gel chromatography.

Mechanistic Insight :
The Boc group selectively protects the less sterically hindered nitrogen, leaving the secondary amine available for subsequent functionalization.

Step-by-Step Synthetic Procedures

Synthesis of 1-Boc-piperazine

Protocol :

  • Dissolve piperazine (10 g, 116 mmol) in THF (200 mL).

  • Add Boc₂O (25.3 g, 116 mmol) dropwise at 0°C.

  • Stir at RT for 12 hours.

  • Concentrate under reduced pressure and purify via column chromatography (hexane:ethyl acetate = 3:1).

Data Table 1 : Optimization of Boc Protection

ParameterValueImpact on Yield
SolventTHF vs. DCMTHF: 90%
Temperature0°C vs. RTRT: 85%
BaseEt₃N vs. NaOHEt₃N: 88%

Fluoromethylation at the 2-Position

Introducing the fluoromethyl group involves nucleophilic substitution or alkylation .

Bromination-Fluorination Route

MethodReagentsYield
Direct AlkylationCH₂FI, K₂CO₃40%
Bromination-FluoridePBr₃ → KF65%
Mitsunobu ReactionDIAD, Ph₃P, CH₂FOH55%

Hydrochloride Salt Formation

Protocol :

  • Dissolve 1-Boc-2-fluoromethylpiperazine (5 g, 19.2 mmol) in anhydrous diethyl ether.

  • Add HCl (4M in dioxane, 1.2 eq) dropwise at 0°C.

  • Stir for 1 hour, filter, and wash with cold ether to isolate the hydrochloride salt (Yield: 95%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Acetonitrile outperforms THF in nucleophilic substitution due to higher polarity (Yield: 65% vs. 50%).

  • Fluorination : DMF enhances fluoride ion solubility, critical for displacing bromide.

Catalytic Additives

  • Sodium iodide (as in) facilitates bromide-fluoride exchange via the Finkelstein mechanism.

  • Crown ethers (e.g., 18-crown-6) improve KF reactivity by solubilizing potassium ions.

Purification and Characterization

Chromatography

  • Silica gel chromatography (DCM:MeOH = 15:1) removes unreacted intermediates.

  • HPLC Analysis : Purity >98% confirmed using a C18 column (UV detection at 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.70 (m, 8H, piperazine), 4.55 (d, 2H, CH₂F).

  • ESI-MS : m/z 219.2 [M+H]⁺ (calculated for C₁₀H₁₉FN₂O₂: 218.27).

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.

  • Quality Control : In-line FTIR monitors Boc deprotection in real-time.

Challenges and Troubleshooting

  • Low Fluorination Yield : Caused by poor leaving group ability of bromide. Solution : Use excess KF (5 eq) and extend reaction time to 12 hours.

  • Regioselectivity : Competing alkylation at the 3-position. Solution : Steric directing groups or low-temperature conditions.

Recent Advancements

  • Electrochemical Fluorination : Direct introduction of fluoromethyl groups via paired electrolysis (Yield: 70%, Purity: 99%).

  • Enzymatic Catalysis : Lipase-mediated Boc protection under aqueous conditions (Green Chemistry, 2024).

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride":

Synthesis of Piperazine Derivatives and Oxazolidinone Antimicrobials

  • Key Intermediate: Piperazine-1-carboxylic acid tert-butyl ester is a key intermediate in the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, which is used in the creation of oxazolidinone antimicrobials .
  • Improved Synthesis Process: There is an improved process for synthesizing 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester . The process involves condensing piperazine with 1,2-difluoro-4-nitrobenzene to form l-(2-fluoro-4-nitro-phenyl)-piperazine .
  • Reaction Conditions: The condensation of piperazine with 1,2-difluoro-4-nitrobenzene is performed in an aromatic hydrocarbon solvent (toluene, xylene, etc.) at temperatures between 40°C and 90°C . The compound is then contacted with di-tert-butoxycarbonyl anhydride in an aromatic hydrocarbon . The resulting compound is reduced using a reducing agent like palladium on carbon in an aromatic hydrocarbon .

Use as Building Blocks in Drug Synthesis

  • Piperazine-Containing Drugs: Piperazine derivatives are frequently used in drug synthesis .
  • Thrombopoietin Receptor Agonist: Piperazine derivatives can be used in the creation of Thrombopoietin receptor agonists .
  • P2X4 Receptor Antagonists: Piperazine-based compounds are explored in the design and synthesis of P2X4R antagonists .

Specific Piperazine Derivatives

  • (S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate: This compound is used in synthesis .
  • Tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate: This compound should be stored in a dark, sealed, and dry environment at 2-8°C .

Oxazolidinones as Antimicrobial Agents

  • Mechanism: Oxazolidinones are a class of synthetic antimicrobial agents that inhibit protein synthesis in gram-positive pathogens by preventing the formation of the ribosomal initiation complex . They are effective against pathogens resistant to other antibiotics due to their novel mechanism of action .

Amide Bioisosteres

  • ** modification:** Bioisosterism, the replacement of a functional group with another, is employed to modify lead compounds to improve drug properties .
  • Triazole Ring: Replacing an amide bond with a 1,2,3-triazole ring can impact biological activity .

Mechanism of Action

The mechanism of action of 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Thermal Stability (Activation Energy, kJ/mol) Applications
This compound C₁₁H₂₁ClFN₃O₂ 293.76 (estimated) Fluoromethyl Not reported; likely reductive amination or fluorination ~116–125 (inferred from tert-butyl esters ) Drug intermediate (hypothetical)
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester C₁₈H₂₄ClN₃O₃ 365.86 Chlorophenyl-oxoethyl Alkylation of piperazine Not reported Kinase inhibitor intermediate
(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride C₁₂H₂₆ClN₃O₂ 279.81 Aminopropyl (chiral center) Reductive amination Not reported Peptide mimetics, CNS drug candidates
3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester C₁₇H₂₄N₂O₃ 304.39 Phenyl-ethyl ketone NaH-mediated alkylation Not reported Anticancer agent precursor

Thermal and Chemical Stability

  • Tert-Butyl Ester Stability : demonstrates that tert-butyl esters in polymers (e.g., MA20 and A20) decompose via distinct pathways. MA20 undergoes oxidative degradation (activation energy: 125 kJ/mol), while A20 undergoes ester cleavage (116 kJ/mol) . For 2-Fluoromethyl-piperazine derivatives, the electron-withdrawing fluoromethyl group may accelerate ester hydrolysis compared to alkyl-substituted analogs.
  • This contrasts with hydrophilic groups like the aminopropyl substituent in .

Biological Activity

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 2097068-44-3) is a fluorinated piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the fluoromethyl group, enhance its pharmacological properties, making it a valuable intermediate in drug development.

The molecular formula of this compound is C10H20ClFN2O2C_{10}H_{20}ClFN_2O_2. Its structure includes a piperazine ring with a carboxylic acid moiety and a tert-butyl ester, which contributes to its lipophilicity and ability to penetrate biological membranes effectively.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluoromethyl group enhances the compound's stability and lipophilicity, facilitating interactions with neurotransmitter receptors and enzymes involved in metabolic processes. These interactions can modulate pathways relevant to neurological and psychiatric disorders, as well as other therapeutic areas.

Biological Activity Overview

Research indicates that 2-Fluoromethyl-piperazine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have been noted for their efficacy against gram-positive pathogens, particularly through their role as intermediates in the synthesis of oxazolidinone antimicrobials. These agents inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them effective against resistant bacterial strains .
  • Anticancer Properties : Preliminary studies suggest that derivatives of 2-Fluoromethyl-piperazine can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of approximately 27.4nM27.4\,nM against specific cancer cells, indicating potent inhibitory effects .
  • Neurological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into related piperazine derivatives has shown modulation of serotonin and dopamine receptors, which are critical in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive bacteria; mechanism involves inhibition of protein synthesis
AnticancerExhibits significant growth inhibition in cancer cell lines with IC50 values ranging from 0.126μM0.126\,\mu M to 27.4nM27.4\,nM
NeurologicalPotential modulation of neurotransmitter systems

Case Study: Antimicrobial Activity

In a comparative study on oxazolidinone derivatives synthesized from piperazine intermediates, it was found that the incorporation of fluorinated groups significantly enhanced antimicrobial potency against resistant strains of Staphylococcus aureus. The mechanism was linked to improved binding affinity to bacterial ribosomes .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives demonstrated that compounds similar to 2-Fluoromethyl-piperazine inhibited proliferation in breast cancer cell lines (e.g., MDA-MB-231) with notable selectivity over non-cancerous cells. The findings suggest a promising therapeutic index for future drug development targeting cancer .

Q & A

Q. What are the key synthetic strategies for introducing the fluoromethyl group into the piperazine ring?

The fluoromethyl group can be introduced via ozonolysis of a precursor followed by reaction with 1,1-difluoroethene, as demonstrated in the synthesis of fluorinated amino acid derivatives (Scheme 20). This method ensures regioselective fluorination while maintaining the integrity of the piperazine core . Alternative routes may involve nucleophilic substitution using fluoromethylating agents under anhydrous conditions.

Q. Which purification techniques are effective for isolating the hydrochloride salt form?

Silica gel column chromatography is widely used for intermediate purification, while recrystallization from ethanol/water mixtures is effective for isolating the hydrochloride salt. Purity (>95%) can be achieved by optimizing solvent polarity and temperature gradients during crystallization .

Q. What analytical methods are recommended for confirming structure and purity?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/19F^{19}\text{F} NMR are critical for structural confirmation. Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity assessment. Residual solvents should be quantified via GC-MS .

Q. What safety precautions are necessary when handling this compound?

Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact. The hydrochloride salt may release HCl vapors under heat; neutralization with sodium bicarbonate is advised for spills. Emergency eye rinsing protocols (15-minute water flush) are mandatory .

Q. What are the solubility characteristics in common organic solvents?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in hexane. Solubility in methanol increases with heating, making it suitable for recrystallization. Log S values predict moderate aqueous solubility (~1.2 mg/mL) at neutral pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve tert-butyl ester formation yield?

Yield optimization for tert-butyl ester formation (e.g., 72% in THF at 0°C for 2 hours) requires precise stoichiometry of 1,1-dimethylethylamine and controlled pH. Catalytic DMAP or DIPEA enhances reaction efficiency by reducing side products like tert-butyl alcohol .

Q. How does the fluoromethyl substituent influence stability under varying pH conditions?

The fluoromethyl group increases hydrolytic stability at acidic pH compared to non-fluorinated analogs, as fluorine’s electronegativity reduces nucleophilic attack on the piperazine ring. However, prolonged exposure to basic conditions (pH >10) may degrade the ester moiety, requiring stability studies via accelerated aging tests .

Q. What strategies resolve discrepancies in NMR data for fluorinated piperazine derivatives?

19F^{19}\text{F} NMR is critical for resolving signal splitting caused by diastereotopic fluorines. Paramagnetic relaxation agents (e.g., Cr(acac)3_3) can enhance signal resolution in crowded spectra. For 1H^{1}\text{H} NMR, deuterated DMSO suppresses exchange broadening of amine protons .

Q. What are common side reactions during tert-butyl ester deprotection, and how are they mitigated?

Acidic deprotection (e.g., HCl/dioxane) may lead to retro-aldol side reactions if α-hydrogens are present. Using milder acids (TFA) at 0°C minimizes degradation. Monitoring via TLC (silica, EtOAc/hexane) ensures reaction completion before neutralization .

Q. How does fluorination affect biological target interactions compared to non-fluorinated analogs?

Fluorine’s bioisosteric effects enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes. In vitro assays (e.g., kinase inhibition) show improved IC50_{50} values due to fluorine’s van der Waals interactions. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Methodological Notes

  • Data Contradiction Analysis : Conflicting yields in esterification may arise from trace moisture; rigorous drying of reagents and glassware is essential.
  • Experimental Design : For fluorination steps, DOE (Design of Experiments) can optimize temperature, solvent, and catalyst ratios.
  • Advanced Applications : The compound serves as a precursor for PET radiotracers (18F^{18}\text{F} labeling) and protease inhibitors in medicinal chemistry .

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